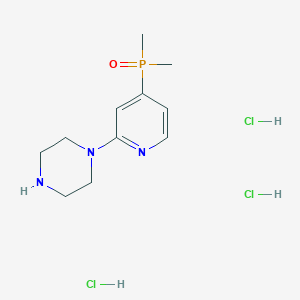
1-(4-Dimethylphosphorylpyridin-2-yl)piperazine;trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Dimethylphosphorylpyridin-2-yl)piperazine;trihydrochloride is a chemical compound with the molecular formula C11H18N3OP.3HCl. It is known for its unique structure, which includes a piperazine ring and a dimethylphosphoryl group attached to a pyridine ring. This compound is often used in various scientific research applications due to its distinct chemical properties.
準備方法
The synthesis of 1-(4-Dimethylphosphorylpyridin-2-yl)piperazine;trihydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process that includes the formation of the pyridine ring, followed by the introduction of the piperazine ring and the dimethylphosphoryl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction conditions.
化学反応の分析
1-(4-Dimethylphosphorylpyridin-2-yl)piperazine;trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of phosphine oxides, while reduction may result in the formation of amines.
科学的研究の応用
1-(4-Dimethylphosphorylpyridin-2-yl)piperazine;trihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological tool.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 1-(4-Dimethylphosphorylpyridin-2-yl)piperazine;trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(4-Dimethylphosphorylpyridin-2-yl)piperazine;trihydrochloride can be compared with other similar compounds, such as:
1-(4-Dimethylaminopyridin-2-yl)piperazine: This compound has a similar structure but with a dimethylamino group instead of a dimethylphosphoryl group.
1-(4-Dimethylphosphorylpyridin-2-yl)morpholine: This compound features a morpholine ring instead of a piperazine ring.
1-(4-Dimethylphosphorylpyridin-2-yl)piperidine: This compound has a piperidine ring instead of a piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups and its trihydrochloride form, which may confer distinct chemical and biological properties.
特性
IUPAC Name |
1-(4-dimethylphosphorylpyridin-2-yl)piperazine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N3OP.3ClH/c1-16(2,15)10-3-4-13-11(9-10)14-7-5-12-6-8-14;;;/h3-4,9,12H,5-8H2,1-2H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVRDNLKHHNJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC(=NC=C1)N2CCNCC2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl3N3OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














